molecular formula C11H11N3O B14003799 Quinoxaline, 2-(1-aziridinyl)-3-methoxy- CAS No. 92289-53-7

Quinoxaline, 2-(1-aziridinyl)-3-methoxy-

Cat. No.: B14003799
CAS No.: 92289-53-7
M. Wt: 201.22 g/mol
InChI Key: OQVBWLCXCLNBNY-UHFFFAOYSA-N
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Description

3-aziridin-1-yl-2-methoxy-quinoxaline is a heterocyclic compound that features both aziridine and quinoxaline moieties Aziridines are three-membered nitrogen-containing rings known for their high reactivity, while quinoxalines are bicyclic compounds containing a benzene ring fused with a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-aziridin-1-yl-2-methoxy-quinoxaline typically involves the formation of the quinoxaline core followed by the introduction of the aziridine ring. One common method is the condensation of o-phenylenediamine with a suitable diketone to form the quinoxaline core. The methoxy group can be introduced via methylation reactions. The aziridine ring is then formed through aziridination reactions, which can involve the use of aziridine precursors and appropriate catalysts under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis routes. This could include the use of continuous flow reactors for the condensation and aziridination steps, ensuring consistent quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, would be beneficial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-aziridin-1-yl-2-methoxy-quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-aziridin-1-yl-2-methoxy-quinoxaline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-aziridin-1-yl-2-methoxy-quinoxaline involves its interaction with various molecular targets. The aziridine ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biological macromolecules. This can result in the inhibition of enzymes or the disruption of cellular processes. The quinoxaline moiety can interact with DNA and proteins, further contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-aziridin-1-yl-2-methoxy-quinoxaline is unique due to the combination of the aziridine and quinoxaline moieties, which imparts distinct reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

92289-53-7

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

2-(aziridin-1-yl)-3-methoxyquinoxaline

InChI

InChI=1S/C11H11N3O/c1-15-11-10(14-6-7-14)12-8-4-2-3-5-9(8)13-11/h2-5H,6-7H2,1H3

InChI Key

OQVBWLCXCLNBNY-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=CC=CC=C2N=C1N3CC3

Origin of Product

United States

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